Methyl DL-2-isothiocyanatobutyrate
Overview
Description
Methyl DL-2-isothiocyanatobutyrate is a chemical compound with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies . The compound is known for its unique structural properties, which include an isothiocyanate group attached to a butyrate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl DL-2-isothiocyanatobutyrate typically involves the reaction of methyl 2-bromobutyrate with potassium thiocyanate in the presence of a suitable solvent such as acetone . The reaction is carried out under reflux conditions, allowing the formation of the isothiocyanate group. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl DL-2-isothiocyanatobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
Methyl DL-2-isothiocyanatobutyrate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl DL-2-isothiocyanatobutyrate involves its reactivity with nucleophiles, particularly amines and thiols . The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity is exploited in proteomics research to label and study protein interactions and modifications .
Comparison with Similar Compounds
Similar Compounds
Methyl isothiocyanate: Similar in structure but lacks the butyrate backbone.
Ethyl isothiocyanate: Similar functional group but different alkyl chain length.
Phenyl isothiocyanate: Contains an aromatic ring instead of an alkyl chain.
Uniqueness
Methyl DL-2-isothiocyanatobutyrate is unique due to its specific structural configuration, which includes both an isothiocyanate group and a butyrate backbone . This combination imparts distinct reactivity and properties, making it valuable in specialized research applications .
Properties
IUPAC Name |
methyl 2-isothiocyanatobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-5(7-4-10)6(8)9-2/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEICALGZPXFNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988388 | |
Record name | Methyl 2-isothiocyanatobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90988388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68693-53-8 | |
Record name | Methyl 2-isothiocyanatobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68693-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-isothiocyanatobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90988388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68693-53-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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